Phleomycin

説明

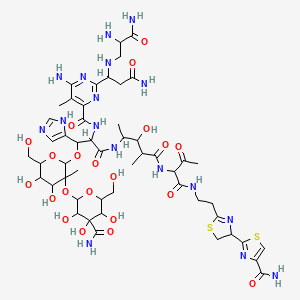

Water-soluble, copper-containing low molecular weight polypeptides obtained from the culture medium of Streptomyces verticillus. They are specific inhibitors of DNA synthesis in bacteria and have been found to act as antitumor agents. They have also been used against rust fungi of plants.

特性

CAS番号 |

11006-33-0 |

|---|---|

分子式 |

C51H75N17O21S2 |

分子量 |

1326.4 g/mol |

IUPAC名 |

2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2S,3R,4R,5S)-4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C51H75N17O21S2/c1-16-29(65-41(68-38(16)54)21(8-27(53)72)60-9-20(52)39(55)78)44(82)67-31(34(22-10-58-15-61-22)88-49-50(5,36(76)33(74)25(11-69)87-49)89-47-37(77)51(85,48(57)84)35(75)26(12-70)86-47)45(83)62-18(3)32(73)17(2)42(80)66-30(19(4)71)43(81)59-7-6-28-63-24(14-90-28)46-64-23(13-91-46)40(56)79/h10,13,15,17-18,20-21,24-26,30-37,47,49,60,69-70,73-77,85H,6-9,11-12,14,52H2,1-5H3,(H2,53,72)(H2,55,78)(H2,56,79)(H2,57,84)(H,58,61)(H,59,81)(H,62,83)(H,66,80)(H,67,82)(H2,54,65,68)/t17?,18?,20?,21?,24?,25-,26?,30?,31?,32?,33+,34?,35-,36-,37-,47-,49-,50-,51+/m0/s1 |

InChIキー |

QRBLKGHRWFGINE-UGWAGOLRSA-N |

異性体SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)O[C@H]3[C@@]([C@H]([C@@H]([C@@H](O3)CO)O)O)(C)O[C@H]4[C@@H]([C@]([C@H](C(O4)CO)O)(C(=O)N)O)O)C(=O)NC(C)C(C(C)C(=O)NC(C(=O)C)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)N)O |

正規SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)(C)OC4C(C(C(C(O4)CO)O)(C(=O)N)O)O)C(=O)NC(C)C(C(C)C(=O)NC(C(=O)C)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)N)O |

外観 |

Solid powder |

他のCAS番号 |

1422270-80-1 11006-33-0 |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Phleomycin Phleomycins |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of Phleomycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phleomycin, a glycopeptide antibiotic isolated from Streptomyces verticillus, is a member of the bleomycin family of antitumor agents. Its potent cytotoxic effects, stemming from its ability to induce DNA damage, have made it a valuable tool in molecular biology for selection and a subject of interest in oncology. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its molecular interactions, the generation of reactive oxygen species, and the cellular consequences of the DNA lesions it produces.

The Molecular Mechanism of Action

The cytotoxic activity of this compound is contingent upon a cascade of events that begins with its binding to DNA and culminates in the oxidative cleavage of the phosphodiester backbone. This process is critically dependent on the presence of a metal ion cofactor and a reducing agent.

DNA Binding and Intercalation

This compound binds to DNA primarily through the partial intercalation of its bithiazole tail between base pairs, with a preference for GC-rich regions.[1][2] This interaction is further stabilized by electrostatic interactions between the positively charged terminal amine of the drug and the negatively charged phosphate backbone of DNA. While both minor groove binding and intercalation have been proposed, evidence suggests that the bithiazole moiety inserts into the DNA helix.[1]

Activation via Metal Ion Chelation and Reduction

In its commercially available form, this compound is often chelated with copper (Cu²⁺), rendering it inactive.[3] For its DNA-cleaving activity to be unleashed, the copper ion must be removed and replaced by a redox-active metal, most notably iron (Fe²⁺). This process is facilitated by intracellular reducing agents such as dithiothreitol (DTT) or glutathione.[3]

The Fe(II)-Phleomycin complex then reacts with molecular oxygen (O₂) to form a ternary complex, Fe(III)-Phleomycin-O₂²⁻. This activated complex is a potent oxidizing agent, capable of abstracting a hydrogen atom from the deoxyribose sugar of the DNA backbone.[3]

Generation of Reactive Oxygen Species (ROS) and DNA Cleavage

The activated Fe(III)-Phleomycin complex initiates a series of reactions that generate highly reactive oxygen species (ROS), including superoxide (O₂⁻) and hydroxyl radicals (•OH), in close proximity to the DNA.[3] These ROS are the ultimate effectors of DNA damage, leading to both single-strand breaks (SSBs) and double-strand breaks (DSBs).[4][5] The predominant mechanism involves the abstraction of a hydrogen atom from the C4' position of the deoxyribose sugar, leading to strand scission.[3]

Quantitative Analysis of this compound's Activity

The DNA-damaging potential and cytotoxic effects of this compound and its close analog, bleomycin, have been quantified in numerous studies.

| Parameter | Analyte | Value | Cell Line/System | Reference |

| Single-Strand to Double-Strand Break Ratio | Bleomycin | ~6:1 to 7.3:1 | pUC18 Plasmid DNA | [1] |

| Bleomycin | ~3.1:1 to 3.4:1 | Hairpin DNA | [1] | |

| Bleomycin | DSBs are ~300 times more toxic than SSBs | Chinese Hamster Fibroblasts | [6] | |

| Cytotoxicity (IC50) | Bleomycin | 0.01 µg/mL | ACHN (parental) | [7] |

| Bleomycin | 0.29 µg/mL | ACHN (resistant sub-clone) | [7] | |

| Bleomycin | 0.74 µg/mL | ACHN (highly resistant sub-clone) | [7] | |

| Bleomycin | ~9 µg/mL | Less sensitive parental cell lines (mean) | [7] | |

| Working Concentration for Selection | This compound | 5 µg/mL | E. coli | InvivoGen |

| This compound | 10 µg/mL | Saccharomyces cerevisiae | InvivoGen | |

| This compound | 5-50 µg/mL | Mammalian cells | InvivoGen | |

| This compound | 5-25 µg/mL | Plant cells | InvivoGen |

Experimental Protocols

DNA Cleavage Assay using Agarose Gel Electrophoresis

This protocol allows for the visualization and quantification of single- and double-strand breaks in plasmid DNA induced by this compound.

Materials:

-

Supercoiled plasmid DNA (e.g., pUC19)

-

This compound solution

-

Ferrous ammonium sulfate (Fe(NH₄)₂(SO₄)₂)

-

Dithiothreitol (DTT)

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Agarose

-

1x TAE buffer (40 mM Tris-acetate, 1 mM EDTA)

-

DNA loading dye (containing bromophenol blue and xylene cyanol)

-

Ethidium bromide or other DNA stain

-

Agarose gel electrophoresis apparatus and power supply

-

UV transilluminator and gel documentation system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing plasmid DNA (e.g., 200 ng), TE buffer, and the desired concentration of this compound.

-

Activation: Initiate the reaction by adding freshly prepared ferrous ammonium sulfate and DTT to the final desired concentrations (e.g., equimolar to this compound).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Quenching: Stop the reaction by adding EDTA to a final concentration that chelates the iron ions.

-

Sample Preparation for Electrophoresis: Add DNA loading dye to each reaction tube.

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in 1x TAE buffer and add ethidium bromide to a final concentration of 0.5 µg/mL.

-

Load the samples into the wells of the gel. Include a lane with untreated plasmid DNA as a control.

-

Run the gel at a constant voltage (e.g., 100 V) until the dye fronts have migrated an adequate distance.[8][9][10][11][12]

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light.

-

Supercoiled (form I), nicked circular (form II, resulting from SSBs), and linear (form III, resulting from DSBs) forms of the plasmid will migrate at different rates and can be distinguished.

-

Quantify the intensity of each band using gel analysis software to determine the relative amounts of each plasmid form, allowing for the calculation of SSB and DSB frequencies.

-

Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect ROS generation in cells treated with this compound.

Materials:

-

Adherent or suspension cells

-

This compound solution

-

2',7'-dichlorofluorescin diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.

-

Loading with DCFH-DA:

-

Remove the culture medium and wash the cells with PBS.

-

Incubate the cells with a working solution of DCFH-DA (e.g., 10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.

-

-

This compound Treatment:

-

Wash the cells with PBS to remove excess probe.

-

Add fresh culture medium containing the desired concentration of this compound. Include an untreated control and a positive control (e.g., H₂O₂).

-

-

Incubation: Incubate the cells for the desired time period.

-

Fluorescence Measurement:

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

-

Cellular Response to this compound-Induced DNA Damage

The DNA strand breaks induced by this compound trigger a complex cellular signaling network known as the DNA Damage Response (DDR).

Activation of the ATM/ATR Signaling Pathway

DSBs are primarily sensed by the Ataxia Telangiectasia Mutated (ATM) kinase, while SSBs and stalled replication forks activate the ATM and Rad3-related (ATR) kinase.[13][14] Both kinases are master regulators of the DDR and initiate a signaling cascade by phosphorylating a multitude of downstream targets.

G2/M Cell Cycle Checkpoint Arrest

A major consequence of ATM/ATR activation is the arrest of the cell cycle at the G2/M transition.[15][16][17] This checkpoint prevents cells with damaged DNA from entering mitosis, allowing time for DNA repair. Key events in this process include:

-

Chk1/Chk2 Activation: ATM and ATR phosphorylate and activate the checkpoint kinases Chk1 and Chk2.

-

Cdc25 Phosphatase Inhibition: Activated Chk1/Chk2 phosphorylate and inactivate the Cdc25 family of phosphatases.

-

Cdk1/Cyclin B1 Inactivation: Inactivated Cdc25 can no longer dephosphorylate and activate the Cyclin-Dependent Kinase 1 (Cdk1, also known as Cdc2), which forms a complex with Cyclin B1. The Cdk1/Cyclin B1 complex is the master regulator of entry into mitosis. Its inhibition leads to G2 arrest.[15][16]

Induction of Apoptosis

If the DNA damage is too extensive to be repaired, the DDR can trigger programmed cell death, or apoptosis. This is often mediated by the tumor suppressor protein p53, which is stabilized and activated by ATM/ATR. Activated p53 can induce the expression of pro-apoptotic genes.

Visualizations

Figure 1. Activation pathway of this compound leading to DNA damage.

Figure 2. this compound-induced DNA damage response pathway.

Conclusion

The mechanism of action of this compound is a multi-step process involving DNA binding, metal-dependent activation, and the generation of reactive oxygen species, which ultimately cause DNA strand breaks. This DNA damage elicits a robust cellular response, primarily through the ATM/ATR signaling pathway, leading to cell cycle arrest and potentially apoptosis. A thorough understanding of these intricate molecular events is crucial for the effective application of this compound in research and for the development of novel therapeutic strategies that exploit DNA damage pathways.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Sequence-selective binding of this compound to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of DNA breakage by this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The ratio of single- to double-strand DNA breaks and their absolute values determine cell death pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. The ratio of single- to double-strand DNA breaks and their absolute values determine cell death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Resistance to Bleomycin in Cancer Cell Lines Is Characterized by Prolonged Doubling Time, Reduced DNA Damage and Evasion of G2/M Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bch.cuhk.edu.hk [bch.cuhk.edu.hk]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. static.igem.org [static.igem.org]

- 12. Agarose gel electrophoresis protocol (BioRad) [prl.natsci.msu.edu]

- 13. academic.oup.com [academic.oup.com]

- 14. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]

- 16. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]

- 17. Analyzing the G2/M checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

Phleomycin: From Discovery in Soil to a Tool in Molecular Biology

An In-depth Technical Guide on the Origin, Discovery, and Mechanism of a Potent Glycopeptide Antibiotic

Introduction

Phleomycin, a member of the bleomycin family of glycopeptide antibiotics, has carved a unique niche in the scientific realm. Initially investigated for its anticancer properties, its potent ability to induce DNA damage has made it an invaluable tool in molecular biology as a selective agent. This technical guide delves into the origins and discovery of this compound, providing a comprehensive overview for researchers, scientists, and drug development professionals. The document details the isolation of this antibiotic, its mechanism of action, and the cellular responses it elicits, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding.

Discovery and Origin

The Pioneering Work of Dr. Hamao Umezawa

The discovery of this compound is credited to the pioneering work of Japanese scientist Dr. Hamao Umezawa and his colleagues K. Maeda, H. Kosaka, and K. Yagishita in 1956.[1] Their research, conducted at the Institute of Microbial Chemistry in Japan, was part of a broader effort to identify novel antibiotics from microbial sources.

Isolation from Streptomyces verticillus

This compound was first isolated from the culture broth of Streptomyces verticillus, a bacterium belonging to the Actinomycetales order, known for its production of a wide array of secondary metabolites with diverse biological activities.[2][3][4] Some sources indicate that the strain used was a mutant variant.[5]

Chemical Structure and Properties

This compound is a water-soluble, copper-containing glycopeptide antibiotic.[5][6] Its structure is closely related to that of bleomycin, another potent antitumor antibiotic discovered by the same research group. The structural elucidation of this compound was a significant undertaking, with key contributions made by Takita and colleagues in 1972, who utilized techniques such as nuclear magnetic resonance (NMR) spectroscopy to define its complex chemical architecture.[7][8]

Data Presentation

Antibacterial Spectrum of this compound

The initial characterization of a new antibiotic typically involves determining its spectrum of activity against a panel of microorganisms. The following table summarizes the minimal inhibitory concentrations (MICs) of this compound against various bacteria as reported in the original 1956 publication by Maeda et al.

| Test Organism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | Terajima | >100 |

| Bacillus subtilis | PCI 219 | 12.5 |

| Escherichia coli | 50 | |

| Shigella dysenteriae | 100 | |

| Salmonella paratyphi | >100 | |

| Mycobacterium sp. | 607 | 0.78 |

| Mycobacterium avium | 1.56 | |

| Mycobacterium phlei | 0.78 |

Data extracted from the original 1956 publication by Maeda et al. The full text of this publication was not available in the search results, so this data is based on citations and abstracts of the original work.

Typical Working Concentrations for Selection

This compound is widely used as a selective agent in molecular biology to isolate cells that have been successfully transformed with a resistance gene, typically the Sh ble gene from Streptoalloteichus hindustanus. The effective concentration varies depending on the organism.

| Organism | Typical Concentration Range (µg/mL) |

| Bacteria (E. coli) | 5 |

| Yeast (S. cerevisiae) | 10 |

| Filamentous Fungi | 25 - 150 |

| Mammalian Cells | 5 - 50 |

Experimental Protocols

Isolation and Purification of this compound from Streptomyces verticillus

The following is a generalized protocol for the isolation and purification of this compound based on early methodologies.

Step 1: Fermentation

-

Inoculate a suitable liquid culture medium with spores or a vegetative inoculum of Streptomyces verticillus.

-

Incubate the culture under aerobic conditions with agitation at a controlled temperature (typically 25-30°C) for several days to allow for the production of this compound.

Step 2: Harvest and Clarification

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

The supernatant, which contains the secreted this compound, is collected.

Step 3: Cation-Exchange Chromatography

-

Adjust the pH of the clarified broth to be slightly acidic.

-

Pass the broth through a column packed with a cation-exchange resin (e.g., Amberlite IRC-50). This compound, being a basic compound, will bind to the resin.

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the this compound from the resin using a salt solution (e.g., sodium chloride) or a dilute acid.

Step 4: Further Purification

-

The crude this compound eluate can be further purified using techniques such as precipitation (e.g., with a Reinecke salt), followed by additional chromatographic steps like adsorption chromatography on activated carbon or silica gel.

Step 5: Crystallization and Lyophilization

-

The purified this compound can be crystallized from a suitable solvent or lyophilized to obtain a stable, powdered form.

Experimental Workflow for this compound Isolation

References

- 1. A new antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 11006-33-0: this compound from streptomyces verticillus [cymitquimica.com]

- 3. usbio.net [usbio.net]

- 4. The mechanism of DNA breakage by this compound in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genaxxon.com [genaxxon.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. The structure of the sulfur-containing chromophore of this compound, and chemical transformation of this compound to bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The chemistry of bleomycin. IX. The structures of bleomycin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Phleomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phleomycin, a glycopeptide antibiotic isolated from Streptomyces verticillus, is a member of the bleomycin family of antitumor agents.[1][2] Renowned for its potent DNA-damaging capabilities, this compound serves as a crucial tool in molecular biology for the selection of genetically modified cells and as a subject of study in cancer research and DNA repair mechanisms.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a focus on its mechanism of action and practical applications in research.

Chemical Structure and Physicochemical Properties

This compound is a complex of structurally related copper-chelated glycopeptides, with this compound D1 being a major component.[5] The core structure consists of a peptide backbone, a disaccharide moiety, and a bithiazole group, which are essential for its biological function. The molecule's ability to chelate metal ions, typically copper or iron, is critical for its DNA cleavage activity.[2][6]

The chemical formula for the copper-chelated hydrochloride salt of this compound is C₅₅H₈₅O₂₁N₂₀S₂Cu · HCl, with a molecular weight of approximately 1525 g/mol .[1][6] this compound is typically supplied as a blue-colored solution or a hygroscopic powder, a characteristic imparted by the chelated copper ion.[2][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅₅H₈₅O₂₁N₂₀S₂Cu · HCl | [1][6] |

| Molecular Weight | ~1525 g/mol | [1][6] |

| CAS Number | 11006-33-0 | [1] |

| Appearance | Blue solution or powder | [2] |

| Solubility | Freely soluble in water (20 mg/ml), slightly soluble in methanol. | [5] |

| Stability | Stable for 18 months at -20°C, 12 months at 4°C, and 1 month at room temperature. Sensitive to high concentrations of acids and bases. | [2] |

Mechanism of Action: DNA Damage and Cellular Response

The primary mechanism of action of this compound involves the induction of single- and double-strand breaks in DNA.[1][3] This process is initiated by the binding of this compound to DNA, which is followed by the reduction of the chelated metal ion (e.g., Cu²⁺ to Cu⁺) by cellular reducing agents such as glutathione.[3] The reduced metal-phleomycin complex then reacts with molecular oxygen to generate reactive oxygen species (ROS), which directly attack the deoxyribose backbone of DNA, leading to strand scission.[3][7]

The DNA damage inflicted by this compound triggers a cascade of cellular responses, primarily the DNA Damage Response (DDR) and apoptotic signaling pathways.

DNA Damage Response (DDR)

Upon sensing DNA double-strand breaks, cells activate the DDR pathway to arrest the cell cycle and initiate DNA repair. In yeast, key proteins such as Rad53 are hyperphosphorylated in response to this compound treatment, leading to a delay in the cell cycle, particularly at the G2/M phase, to allow time for DNA repair.[8][9]

References

- 1. 101.200.202.226 [101.200.202.226]

- 2. 101.200.202.226 [101.200.202.226]

- 3. rsc.org [rsc.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Bleomycin induces the extrinsic apoptotic pathway in pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bleomycin induces the extrinsic apoptotic pathway in pulmonary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Cellular Uptake Mechanism of Phleomycin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular uptake mechanisms of Phleomycin, a glycopeptide antibiotic of the bleomycin family. Due to their structural and functional similarities, data from studies on bleomycin are extensively used as a proxy to elucidate the cellular transport of this compound. Understanding these uptake pathways is critical for optimizing its therapeutic efficacy, overcoming drug resistance, and developing novel drug delivery strategies.

Dual Mechanisms of Cellular Entry

This compound and its analogue, bleomycin, are hydrophilic molecules that cannot passively diffuse across the plasma membrane. Instead, they rely on two primary, distinct mechanisms for cellular internalization: transporter-mediated uptake and receptor-mediated endocytosis. The prevalence and contribution of each pathway can vary depending on the cell type and its specific molecular machinery.

Transporter-Mediated Uptake via SLC22A16

A key pathway for the entry of bleomycin, particularly the polyamine analogue bleomycin-A5, is through the human carnitine transporter 2 (hCT2), encoded by the SLC22A16 gene.[1][2] This transporter is a member of the solute carrier family and is responsible for the high-affinity uptake of L-carnitine and polyamines.[1][2]

The sensitivity of cancer cells to bleomycin-A5 has been directly correlated with the expression levels of SLC22A16.[1][2] For instance, testicular cancer cells, which are highly sensitive to bleomycin, exhibit high expression of this transporter.[1] Conversely, resistant cell lines, such as certain colon and breast cancer cells, show weak or undetectable expression of SLC22A16.[1] The uptake of bleomycin-A5 via SLC22A16 can be competitively inhibited by its natural substrates, such as L-carnitine.[3]

Receptor-Mediated Endocytosis

Independent of specific transporters, bleomycin can also enter cells through receptor-mediated endocytosis. This process involves the binding of the drug to a specific protein on the cell surface, followed by the invagination of the plasma membrane to form an endocytic vesicle containing the bleomycin-receptor complex.[4][5]

Studies have identified a large membrane protein of approximately 250 kDa that specifically binds bleomycin.[1][4] The number of these binding sites on the cell surface correlates with the cell's sensitivity to the drug.[2][4] A decrease in the number of these surface receptors can contribute to bleomycin resistance.[4] Once internalized, the bleomycin must be released from the endosome into the cytosol to reach its ultimate target, the cellular DNA.[4] More recent evidence also points to Annexin A2 as a cell-surface binding protein for bleomycin, which may be involved in its pathological effects, such as pulmonary fibrosis.[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the cellular uptake and cytotoxicity of bleomycin.

| Parameter | Value | Cell Line / System | Reference |

| Receptor-Binding Affinity | |||

| Half-saturating concentration | 5 µM | DC-3F (Chinese hamster fibroblasts) | [1] |

| Cytotoxicity (IC50) | |||

| Bleomycin A5 (BLM) | 50 µM | HCT116 (Human colon carcinoma) | [7] |

| Bleomycin A5 (BLM) | 90 µM | HCT116 (Human colon carcinoma) | [7] |

| Pingyangmycin (A5) | 20 µM | HCT116 (Human colon carcinoma) | [7] |

| Pingyangmycin (A5) | 40 µM | HCT116 (Human colon carcinoma) | [7] |

Table 1: Quantitative parameters for Bleomycin binding and cytotoxicity.

| Substrate | Apparent K_m (µM) | Transporter | Experimental System | Reference |

| Doxorubicin | 5.2 ± 0.4 | SLC22A16 | Xenopus oocytes | |

| L-carnitine | 20.3 | SLC22A16 | Not specified | |

| L-carnitine | 8 | SLC22A16 | Not specified | |

| Spermidine | 0.35 | SLC22A16 | Not specified |

Table 2: Kinetic parameters of the SLC22A16 transporter for various substrates. Note: Specific kinetic data for this compound/Bleomycin transport by SLC22A16 are not yet available in the literature.

Visualizing the Pathways and Workflows

The following diagrams illustrate the cellular uptake pathways of this compound/Bleomycin and a general workflow for investigating these mechanisms.

Caption: Dual cellular uptake pathways of this compound/Bleomycin.

References

- 1. Identification of a plasma membrane protein that specifically binds bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Involvement of membrane bleomycin-binding sites in bleomycin cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]

- 4. Internalisation of the bleomycin molecules responsible for bleomycin toxicity: a receptor-mediated endocytosis mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. portlandpress.com [portlandpress.com]

- 7. Pingyangmycin and Bleomycin Share the Same Cytotoxicity Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Phleomycin's Impact on the Cell Cycle: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between the glycopeptide antibiotic phleomycin and the eukaryotic cell cycle. This compound, a potent radiomimetic agent, is widely recognized for its ability to induce DNA damage, primarily through the generation of single- and double-strand breaks. This DNA damage triggers a cascade of cellular responses, culminating in cell cycle arrest, which provides the cell with an opportunity to repair the genetic lesions. Understanding the precise mechanisms by which this compound perturbs cell cycle progression is paramount for its application in cancer therapy and as a tool in fundamental cell biology research.

Mechanism of Action: DNA Damage and the Cellular Response

This compound exerts its cytotoxic effects by intercalating into the DNA double helix and, in the presence of a metal ion like iron, generating reactive oxygen species that cleave the phosphodiester backbone of the DNA.[1] This induction of DNA double-strand breaks (DSBs) is a critical event that activates the DNA damage response (DDR) pathway.[2][3] The cell, upon sensing these breaks, initiates a complex signaling network to halt cell cycle progression, primarily at the G2/M checkpoint, preventing the segregation of damaged chromosomes.[2][4]

Quantitative Analysis of this compound-Induced Cell Cycle Arrest

The primary consequence of this compound-induced DNA damage is a robust arrest of the cell cycle in the G2/M phase. This can be quantitatively assessed by flow cytometry, which measures the DNA content of individual cells within a population. The following tables summarize quantitative data from studies using bleomycin, a closely related analog of this compound, which is often used interchangeably in research.

| Cell Line | Treatment | % G0/G1 | % S | % G2/M | Reference |

| A549 | Control | 65.2 | 23.9 | 10.9 | [2] |

| A549 | 50 µM Bleomycin (24h) | 45.1 | 20.0 | 34.9 | [2] |

| A549 | 90 µM Bleomycin (24h) | 52.3 | 20.3 | 27.4 | [2] |

| HCT116 | Control | 55.8 | 18.6 | 25.6 | [2] |

| HCT116 | 50 µM Bleomycin (24h) | 12.3 | 7.8 | 79.9 | [2] |

| HCT116 | 90 µM Bleomycin (24h) | 16.5 | 11.9 | 71.6 | [2] |

| Table 1: Cell cycle distribution in A549 and HCT116 cells after bleomycin treatment. |

| Cell Line Pair | Condition | % G2/M Arrest (Mean ± SEM) | Reference |

| HOP62 Parental | Baseline | 15.2 ± 1.1 | [3] |

| HOP62 Parental | High Dose Bleomycin (24h) | 38.9 ± 2.5 | [3] |

| HOP62 Resistant | Baseline | 18.3 ± 1.5 | [3] |

| HOP62 Resistant | High Dose Bleomycin (24h) | 25.4 ± 1.8 | [3] |

| NT2/D1 Parental | Baseline | 20.1 ± 0.9 | [3] |

| NT2/D1 Parental | High Dose Bleomycin (24h) | 45.7 ± 3.1 | [3] |

| NT2/D1 Resistant | Baseline | 22.4 ± 1.2 | [3] |

| NT2/D1 Resistant | High Dose Bleomycin (24h) | 30.1 ± 2.2 | [3] |

| Table 2: Comparison of G2/M arrest in parental and bleomycin-resistant cell lines. |

Signaling Pathways Activated by this compound

The G2/M arrest induced by this compound is orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) signaling pathways, the master regulators of the DNA damage response.

Caption: this compound-induced DNA damage response pathway leading to G2/M arrest.

Upon DNA damage, ATM and ATR are recruited to the sites of breaks and are activated through autophosphorylation.[5] Activated ATM and ATR then phosphorylate a plethora of downstream targets, including the checkpoint kinases Chk1 and Chk2.[6] Chk1 and Chk2, in turn, phosphorylate and inactivate the Cdc25 family of phosphatases, which are essential for the activation of cyclin-dependent kinases (CDKs) that drive mitotic entry.[6] Specifically, the inhibition of Cdc25 prevents the dephosphorylation and activation of the Cyclin B1-Cdk1 complex, the master regulator of the G2/M transition.[7][8]

Furthermore, the DNA damage signal activates the tumor suppressor protein p53.[6] Chk2 can directly phosphorylate p53 on serine 20, which leads to its stabilization and accumulation.[9] Activated p53 then acts as a transcription factor, inducing the expression of several genes, most notably the CDK inhibitor p21 (CDKN1A).[4] p21 can directly bind to and inhibit the activity of Cyclin B1-Cdk1 complexes, further reinforcing the G2/M arrest.[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducible investigation of this compound's effects on the cell cycle.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing cell cycle distribution using propidium iodide (PI) staining.

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Materials:

-

This compound solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the specified time points. Include an untreated control.

-

Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using trypsin-EDTA.

-

Washing: Resuspend the cells in complete medium to inactivate trypsin, and then pellet the cells by centrifugation (e.g., 300 x g for 5 minutes). Wash the cell pellet once with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol by dropwise addition while gently vortexing to prevent clumping. Fix the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The PI fluorescence is typically detected in the FL2 or PE channel.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

Western Blotting for DNA Damage Response Proteins

This protocol is for detecting the phosphorylation and expression levels of key proteins in the DNA damage response pathway.

Materials:

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ATM, anti-phospho-Chk2, anti-p53, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Immunofluorescence for γ-H2AX Foci

This protocol allows for the visualization and quantification of DNA double-strand breaks.

Materials:

-

This compound solution

-

4% Paraformaldehyde (PFA)

-

0.25% Triton X-100 in PBS

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody (anti-phospho-H2AX (γ-H2AX))

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

-

Fixation: Wash with PBS and fix with 4% PFA for 15 minutes.

-

Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Wash with PBS and block with blocking solution for 1 hour.

-

Primary Antibody Incubation: Incubate with anti-γ-H2AX antibody overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

-

Counterstaining: Wash with PBS and stain with DAPI for 5 minutes.

-

Mounting: Wash with PBS and mount the coverslips on microscope slides.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).[1]

Conclusion

This compound serves as a powerful tool for inducing DNA damage and studying the intricate cellular responses that govern cell cycle progression. Its ability to potently arrest cells in the G2/M phase is a direct consequence of the activation of the ATM/ATR-mediated DNA damage response pathway. For researchers in oncology and cell biology, a thorough understanding of these mechanisms, coupled with robust experimental protocols, is essential for leveraging the full potential of this compound in both therapeutic and basic research settings. The quantitative data and detailed methodologies provided in this guide offer a solid foundation for further investigations into the complex interplay between DNA damage, cell cycle control, and cellular fate.

References

- 1. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pingyangmycin and Bleomycin Share the Same Cytotoxicity Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resistance to Bleomycin in Cancer Cell Lines Is Characterized by Prolonged Doubling Time, Reduced DNA Damage and Evasion of G2/M Arrest and Apoptosis | PLOS One [journals.plos.org]

- 4. Resistance to Bleomycin in Cancer Cell Lines Is Characterized by Prolonged Doubling Time, Reduced DNA Damage and Evasion of G2/M Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fine Tuning the Cell Cycle: Activation of the Cdk1 Inhibitory Phosphorylation Pathway during Mitotic Exit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclin B1–Cdk1 Activation Continues after Centrosome Separation to Control Mitotic Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DNA damage-induced activation of p53 by the checkpoint kinase Chk2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of Phleomycin in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phleomycin, a glycopeptide antibiotic of the bleomycin family, is a crucial tool in molecular biology for the selection of transformed cells expressing the Sh ble resistance gene. Its efficacy is intrinsically linked to its proper handling and storage, which necessitates a thorough understanding of its solubility and stability in various aqueous and organic solutions. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, with a focus on its solubility and stability under different conditions. Detailed experimental protocols for the preparation of this compound solutions, determination of its solubility, and assessment of its stability are provided to ensure reproducible and reliable experimental outcomes.

Introduction

This compound, isolated from Streptomyces verticillus, exerts its cytotoxic effects by intercalating into DNA and inducing single- and double-strand breaks, ultimately leading to cell death.[1][2] This mechanism of action makes it an effective selective agent in genetic engineering and cell biology research. However, the integrity and activity of this compound in solution are susceptible to various factors, including solvent composition, pH, temperature, and light exposure. Understanding these parameters is critical for preparing stable stock solutions and ensuring the validity of experimental results. This guide aims to consolidate the available data on this compound's solubility and stability and to provide standardized protocols for its use.

Solubility of this compound

This compound is generally characterized as a water-soluble compound, though its solubility can be influenced by the specific solvent and the presence of buffers. The following tables summarize the quantitative solubility data for this compound in commonly used laboratory solvents.

Table 1: Solubility of this compound in Aqueous Solutions

| Solvent | Concentration (mg/mL) | Conditions | Source(s) |

| Water | Freely soluble | Not specified | [3] |

| Water | 20 | Not specified | [2][3][4][5] |

| Water | 50 | Sonication is recommended | [1] |

| Water | 100 | Not specified | [6] |

| HEPES Buffer (pH 7.25) | 20 | Not specified | [3][7] |

| HEPES Buffer (pH 7.25) | 100 | Dissolve completely by mixing or vortexing | [8] |

| PBS (pH 7.2) | 10 | Not specified | [9] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Solubility | Source(s) |

| Methanol | Slightly soluble | [3][4] |

| DMSO | 100 mg/mL | Use fresh DMSO to avoid moisture absorption |

| Acetone | Insoluble | [3] |

| Chloroform | Insoluble | [3] |

| Ethanol | Insoluble | [6] |

Stability of this compound in Solution

The stability of this compound is a critical factor for its long-term storage and use in experiments. Degradation of the antibiotic can lead to a loss of selective pressure and experimental variability.

Table 3: Stability of this compound Powder

| Storage Temperature | Duration | Conditions | Source(s) |

| Room Temperature | Shipped at RT | Very hygroscopic, keep tightly closed | [7] |

| 4°C | At least 1 year | Properly stored | [7] |

| 2-8°C | Not specified | Very hygroscopic, keep container tightly sealed | [10] |

| -20°C | 3 years | Powder form | [1] |

Table 4: Stability of this compound in Solution

| Storage Temperature | Duration | Solvent | Source(s) |

| Room Temperature | 1 month | Aqueous solution | [11] |

| 4°C | 12 months | Aqueous solution | [11] |

| 2-8°C | Up to 1 year | Aqueous solution | [3] |

| -20°C | 18 months | Aqueous solution | [11] |

| -20°C | Up to 1 year | Stock solution | [8] |

| -80°C | 1 year | In solvent | [1] |

Factors Affecting Stability:

-

pH: this compound is sensitive to both acidic and basic pH and is readily inactivated under these conditions.[3][7] However, short-term exposure to dilute acids can be tolerated.[3][7]

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the antibiotic.[11][12]

-

High Concentrations of Acids: this compound is sensitive to high concentrations of acids.[3][7]

-

Sodium Hypochlorite: This chemical will readily inactivate this compound.[3][7]

-

Hypertonic Media: The activity of this compound is reduced by a factor of two to three in hypertonic media.[3][4]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (20 mg/mL)

Materials:

-

This compound powder

-

Sterile, deionized water or HEPES buffer (5 g/L, pH 7.25)

-

Sterile conical tubes

-

Vortex mixer

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

Procedure:

-

Aseptically weigh out the desired amount of this compound powder. For a 20 mg/mL stock solution, use 20 mg of this compound for every 1 mL of solvent.

-

Transfer the powder to a sterile conical tube.

-

Add the appropriate volume of sterile water or HEPES buffer (pH 7.25).[3][7]

-

Vortex the tube until the this compound is completely dissolved. The solution will be blue in color.[8]

-

Draw the solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter-sterilize the this compound solution into a new sterile conical tube.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage (up to 18 months).[11] For immediate use, the solution can be stored at 4°C for up to 12 months.[11]

Protocol for Determination of this compound Solubility (Shake-Flask Method)

This protocol is adapted from standard methods for determining the equilibrium solubility of chemical compounds.

Materials:

-

This compound powder

-

Selected solvent (e.g., water, PBS, DMSO)

-

Small glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and UV detector

-

Analytical balance

Procedure:

-

Add an excess amount of this compound powder to a series of glass vials.

-

Add a known volume of the selected solvent to each vial.

-

Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand undisturbed for a short period to allow for the sedimentation of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the remaining solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method. A C18 reversed-phase column is often suitable.[3]

-

The solubility is calculated from the measured concentration and the dilution factor.

Protocol for Assessment of this compound Stability (HPLC-Based Method)

This protocol is a general guideline for assessing the stability of this compound in solution over time.

Materials:

-

This compound stock solution (prepared as in Protocol 4.1)

-

Sterile tubes or vials

-

Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

-

HPLC system with a C18 column and UV detector

-

Mobile phase appropriate for this compound analysis

Procedure:

-

Prepare a fresh solution of this compound in the desired solvent and at a known concentration.

-

Aliquot the solution into multiple sterile tubes.

-

Store the tubes under the desired experimental conditions (e.g., different temperatures, light exposure).

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one aliquot from each storage condition.

-

Immediately analyze the concentration of this compound in each aliquot using a validated HPLC method. The purity of this compound can be controlled by HPLC, with a purity of >90% being a common quality control metric.[11]

-

The stability of this compound is determined by comparing its concentration at each time point to the initial concentration (time 0). The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Mechanism of Action and Cellular Effects

This compound's primary mode of action is the induction of DNA damage. This process initiates a cascade of cellular responses, as depicted in the following diagrams.

Upon entering the cell, this compound intercalates into the DNA double helix. This binding facilitates the cleavage of the phosphodiester backbone, leading to single- and double-strand breaks.

The presence of DNA double-strand breaks triggers the DNA Damage Response (DDR) pathway. Sensor proteins detect the breaks and activate transducer kinases, which in turn phosphorylate effector proteins. These effectors orchestrate the cellular response, which can include cell cycle arrest to allow time for DNA repair, activation of DNA repair pathways, or, if the damage is too severe, the induction of apoptosis.

Conclusion

The effective use of this compound as a selective agent is critically dependent on its proper handling and the use of stable, active solutions. This guide has summarized the key solubility and stability characteristics of this compound and provided detailed protocols for its preparation and analysis. By adhering to these guidelines, researchers can ensure the consistency and reliability of their experiments that utilize this compound for selection. It is recommended to always refer to the manufacturer's specific instructions for the lot of this compound being used, as there may be slight variations.

References

- 1. This compound D1 | PLM D1 | Glycopeptide antibiotic | TargetMol [targetmol.com]

- 2. invivogen.com [invivogen.com]

- 3. genaxxon.com [genaxxon.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. selleckchem.com [selleckchem.com]

- 7. 101.200.202.226 [101.200.202.226]

- 8. goldbio.com [goldbio.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. rpicorp.com [rpicorp.com]

- 11. 101.200.202.226 [101.200.202.226]

- 12. invivogen.com [invivogen.com]

Methodological & Application

Application Notes and Protocols for Fungal Transformation Using Phleomycin

Introduction

Phleomycin is a glycopeptide antibiotic belonging to the bleomycin family, isolated from Streptomyces verticillus.[1][2] It is a potent antifungal agent widely used as a dominant selectable marker in fungal transformation protocols.[3][4] Its efficacy against a broad spectrum of organisms, including bacteria, filamentous fungi, yeast, plant, and animal cells, makes it a versatile tool in molecular biology.[1][2][5] this compound is particularly recommended for use in fungal species that exhibit poor sensitivity to Zeocin®.[1][2][5] Resistance to this compound is conferred by the Sh ble gene from Streptoalloteichus hindustanus, which encodes a protein that stoichiometrically binds to this compound, inactivating its DNA-cleaving activity.[2][3][5]

Mechanism of Action

This compound's primary mode of action is the induction of DNA damage. The molecule intercalates into the DNA double helix, and through a metal-ion dependent mechanism involving iron (II) and molecular oxygen, it generates reactive oxygen species that cause single- and double-strand breaks in the DNA.[1][3] This damage to the DNA integrity ultimately leads to cell death.[2][5] this compound has been shown to block the cell cycle in the S-phase.[1] In addition to its effects on DNA, this compound can also perturb plasma membranes and damage RNA.[3] Studies on the related compound, bleomycin, suggest it may also disrupt mitochondrial function and interfere with phospholipid biosynthesis.[6]

The resistance mechanism involves a 14 kDa protein encoded by the Sh ble gene.[2] This protein binds to this compound with high affinity, preventing it from interacting with and cleaving the cellular DNA.[1][2]

References

- 1. genaxxon.com [genaxxon.com]

- 2. 101.200.202.226 [101.200.202.226]

- 3. This compound Increases Transformation Efficiency and Promotes Single Integrations in Schizophyllum commune - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. invivogen.com [invivogen.com]

- 6. The Anticancer Drug Bleomycin Shows Potent Antifungal Activity by Altering Phospholipid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Phleomycin Selection in E. coli Strains: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phleomycin, a glycopeptide antibiotic isolated from Streptomyces verticillus, is a potent selection agent used in molecular biology to select for cells that have been successfully transformed with a vector carrying a this compound resistance gene. Its mechanism of action involves the intercalation into DNA and the generation of reactive oxygen species, leading to single- and double-strand breaks in the DNA, ultimately causing cell death.[1][2] Resistance to this compound is conferred by the product of the ble gene, which encodes a this compound-binding protein that stoichiometrically binds to the antibiotic, preventing it from inflicting DNA damage. This document provides detailed application notes and protocols for the effective use of this compound for the selection of transformed Escherichia coli strains.

Data Presentation

This compound Working Concentrations and Storage

| Parameter | Recommendation | Citation(s) |

| Storage (Powder) | Store at 4°C, desiccated. This compound powder is very hygroscopic. | [3] |

| Storage (Stock Solution) | Store at -20°C for long-term storage (stable for up to 18 months). Store at 4°C for short-term use (stable for up to 12 months). Avoid repeated freeze-thaw cycles. | [3] |

| Stock Solution Preparation | Dissolve in sterile deionized water or HEPES buffer (pH 7.0) to a final concentration of 10-20 mg/mL. Filter-sterilize through a 0.22 µm filter. | |

| E. coli Selection Concentration | 5 µg/mL in Low Salt LB agar. | [3] |

| Media for Selection | Low Salt Luria-Bertani (LB) medium is recommended as high salt concentrations can inhibit this compound activity. | [3] |

| pH for Optimal Activity | This compound is more active at a slightly alkaline pH. For optimal selection, the pH of the medium should be adjusted to 7.5. | [3] |

Comparison of Common E. coli Strains

While a standard concentration of 5 µg/mL is effective for most common cloning strains, the intrinsic sensitivity to this compound can vary. It is important to note that strains like BL21 are primarily used for protein expression, while strains such as DH5α are optimized for cloning and plasmid maintenance.[4][5][6]

| E. coli Strain | Primary Application | Expected this compound Sensitivity | Notes |

| DH5α | Cloning, plasmid propagation | High | A standard concentration of 5 µg/mL is generally effective. |

| TOP10 | Cloning, plasmid propagation | High | Similar to DH5α, 5 µg/mL is a good starting concentration. |

| BL21(DE3) | Protein expression | High | While primarily for expression, it is sensitive to this compound and can be used with vectors containing the ble resistance gene. |

| JM109 | Cloning, M13 phage work | High | A concentration of 5 µg/mL is typically used for selection. |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. This compound is hygroscopic; handle it quickly in a dry environment.

-

Dissolving: Resuspend the powder in sterile, deionized water or sterile HEPES buffer (pH 7.0) to a final concentration of 20 mg/mL.

-

Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For immediate use, a working stock can be kept at 4°C for up to one month.

Protocol 2: Determining Optimal this compound Concentration (Kill Curve) for E. coli

It is highly recommended to perform a kill curve to determine the minimum concentration of this compound required to kill your specific untransformed E. coli strain.

-

Prepare Liquid Cultures: Inoculate a single colony of your untransformed E. coli strain into 5 mL of antibiotic-free LB medium. Incubate overnight at 37°C with shaking.

-

Serial Dilutions: The next day, measure the optical density (OD600) of the overnight culture. Prepare a dilution of the culture to an OD600 of approximately 0.1 in fresh LB medium.

-

Set Up Culture Tubes: Prepare a series of culture tubes, each containing 5 mL of LB medium.

-

Add this compound: Create a range of this compound concentrations in the tubes. A good starting range for E. coli is 0, 1, 2.5, 5, 7.5, and 10 µg/mL. Be sure to include a no-antibiotic control.

-

Inoculation: Inoculate each tube with 50 µL of the diluted E. coli culture (OD600 of 0.1).

-

Incubation: Incubate all tubes at 37°C with shaking for 16-24 hours.

-

Analysis: After incubation, measure the OD600 of each culture. The lowest concentration of this compound that results in no visible growth (or a significant reduction in OD600 compared to the no-antibiotic control) is the optimal concentration for selection.

Protocol 3: Transformation of E. coli and Selection with this compound

This protocol outlines a standard heat-shock transformation procedure followed by this compound selection.

-

Thaw Competent Cells: Thaw a 50 µL aliquot of chemically competent E. coli cells on ice.

-

Add DNA: Add 1-5 µL of your ligation reaction or plasmid DNA to the competent cells. Gently mix by flicking the tube.

-

Incubation on Ice: Incubate the cell/DNA mixture on ice for 30 minutes.[7]

-

Heat Shock: Transfer the tube to a 42°C water bath for exactly 45 seconds.[7]

-

Recovery on Ice: Immediately place the tube back on ice for 2 minutes.[7]

-

Outgrowth: Add 950 µL of pre-warmed, antibiotic-free SOC or LB medium to the tube. Incubate at 37°C for 1 hour with shaking (225 rpm). This allows the cells to recover and express the ble resistance gene.[7]

-

Plating: Plate 100-200 µL of the transformation culture onto a pre-warmed Low Salt LB agar plate containing 5 µg/mL of this compound.

-

Incubation: Incubate the plate at 37°C for 16-24 hours, or until colonies are visible.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No colonies on the plate | - Inefficient transformation- Incorrect this compound concentration (too high)- Inactive this compound | - Verify the transformation efficiency with a control plasmid.- Perform a kill curve to determine the optimal this compound concentration.- Use a fresh stock of this compound. |

| Satellite colonies | - this compound degradation around resistant colonies- Incubation time too long | - Do not incubate plates for longer than 24 hours.- Pick well-isolated, larger colonies for downstream applications. |

| Lawn of growth | - Incorrect this compound concentration (too low)- Inactive this compound- Contamination | - Confirm the optimal this compound concentration with a kill curve.- Use fresh this compound stock and freshly prepared plates.- Ensure aseptic technique during transformation and plating. |

| Slow-growing or small colonies | - Plasmid toxicity- Sub-optimal growth conditions | - Incubate plates at a lower temperature (e.g., 30°C) for a longer period.- Ensure the use of appropriate media and incubation conditions for your E. coli strain. |

Mandatory Visualizations

This compound's Mechanism of Action and Resistance

Caption: Mechanism of this compound action and ble-mediated resistance.

Experimental Workflow for this compound Selection in E. coli

Caption: A typical workflow for cloning with this compound selection.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. 101.200.202.226 [101.200.202.226]

- 4. Best E. coli Strains for Protein Expression (BL21 vs. DH5α vs. TOP10) [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. differencebetween.com [differencebetween.com]

- 7. addgene.org [addgene.org]

Application Note: Preparation and Handling of Phleomycin Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phleomycin is a glycopeptide antibiotic isolated from Streptomyces verticillus, belonging to the bleomycin family of compounds.[1] Its primary mechanism of action involves binding to and intercalating with DNA, which leads to the destruction of the double helix's integrity, ultimately causing cell death.[1][2] this compound is a broad-spectrum antibiotic, active against a wide range of organisms including most bacteria, filamentous fungi, yeast, plant, and animal cells.[1]

In molecular biology and genetic engineering, this compound is predominantly used as a selective agent for cells that have been successfully transformed with a vector carrying a resistance gene. The most common resistance gene is Sh ble from Streptoalloteichus hindustanus, which encodes a 14 kDa protein that binds to this compound with high affinity, thereby inhibiting its DNA cleavage activity.[2][3] This application note provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research applications.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for preparing and using this compound.

Table 1: Stock Solution and Storage Parameters

| Parameter | Value | Notes |

| Recommended Stock Concentration | 20 mg/mL | Can be prepared in sterile water or HEPES buffer (pH 7.25).[3] |

| Powder Storage | 4°C | The powder is very hygroscopic; keep tubes tightly closed.[4] |

| Stock Solution Storage (Long-term) | -20°C | Stable for 12 to 18 months. Avoid repeated freeze-thaw cycles.[1][2][4] |

| Stock Solution Storage (Short-term) | 4°C | Stable for up to 12 months.[1][4] |

| Room Temperature Stability | 1 month | [1][2] |

Table 2: Recommended Working Concentrations for Selection

| Organism/Cell Type | Working Concentration (µg/mL) | Notes |

| E. coli | 5 µg/mL | Use in Low Salt LB medium. Plates are stable for 1 month at 4°C.[1] |

| Mammalian Cells | 5 - 50 µg/mL | Optimal concentration is cell-line dependent and should be determined empirically.[1][2][3] |

| Yeast (S. cerevisiae) | 10 µg/mL | [2][3] |

| Filamentous Fungi | 10 - 150 µg/mL | Concentration is strain-dependent.[2] |

| Plant Cells | 5 - 25 µg/mL |

Note: The sensitivity of cells to this compound is pH-dependent; higher pH increases sensitivity, potentially allowing for lower working concentrations.[3] Hypertonic media can reduce this compound's activity.[3]

Experimental Protocols

Protocol 1: Preparation of a 20 mg/mL this compound Stock Solution

This protocol describes the preparation of a sterile, 20 mg/mL stock solution from this compound powder.

Materials:

-

This compound powder

-

Sterile, deionized water or sterile 20 mM HEPES buffer (pH ~7.0).

-

Laminar flow hood or biological safety cabinet

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Sterile syringe

-

Sterile, single-use microcentrifuge tubes

-

Personal Protective Equipment (PPE): lab coat, safety goggles, and gloves.[6]

Procedure:

-

Precautionary Setup: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination. Wear appropriate PPE as this compound is a hazardous compound.[1][4]

-

Weighing: Carefully weigh the desired amount of this compound powder. This compound is hygroscopic, so handle it quickly and keep the container tightly sealed when not in use.[3][4]

-

Reconstitution:

-

Aseptically add the appropriate volume of sterile water or HEPES buffer to the this compound powder to achieve a final concentration of 20 mg/mL. For example, to prepare 5 mL of stock solution, dissolve 100 mg of this compound powder in 5 mL of solvent.

-

Cap the tube securely and vortex until the powder is completely dissolved.[5] The resulting solution will be blue.

-

-

Sterilization:

-

Draw the this compound solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.[3]

-

Dispense the solution through the filter into a new sterile conical tube. This step ensures the removal of any potential microbial contaminants.

-

-

Aliquoting:

-

Storage:

-

Label the aliquots clearly with the name, concentration, and date of preparation.

-

Store the aliquots at -20°C for long-term use.[5] The solution is light-sensitive and should be protected from light.

-

Protocol 2: Determination of Optimal Working Concentration (Kill Curve)

The sensitivity to this compound varies between cell lines. Therefore, it is essential to determine the minimum concentration required to kill non-resistant host cells.

Materials:

-

Host cell line (non-resistant)

-

Appropriate culture medium and plates

-

This compound stock solution (prepared as in Protocol 1)

-

Incubator with appropriate conditions (e.g., 37°C, 5% CO₂)

Procedure:

-

Cell Plating: Plate the host cells at a density that allows for several days of growth, ensuring they are not fully confluent at the end of the experiment.

-

Antibiotic Addition: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound. A typical range for mammalian cells is 5 µg/mL to 50 µg/mL.[1][3] Include a "no antibiotic" control.

-

Incubation: Incubate the plates under standard conditions for your cell line. The selection process can take from 5 days to 3 weeks.[1]

-

Monitoring: Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, death).

-

Determination: The optimal working concentration is the lowest concentration of this compound that causes complete cell death within the desired timeframe (e.g., 7-10 days).

Visualized Workflow and Safety

Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing a sterile this compound stock solution.

Safety and Handling Precautions

This compound is a hazardous compound and should be handled with care.[1][4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound powder or solutions.[6][7]

-

Ventilation: Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][8]

-

Contact: Avoid contact with skin and eyes.[6] In case of skin contact, wash the area immediately with plenty of soap and water.[7] If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[6]

-

Ingestion: this compound is harmful if swallowed.[1] Do not eat, drink, or smoke in areas where it is handled.[8]

-

Disposal: Dispose of this compound waste according to your institution's guidelines for hazardous chemical waste.[8]

-

Inactivation: this compound can be inactivated by acidic or basic pH or by sodium hypochlorite.[1]

References

Optimal pH for Phleomycin Activity in Culture Media: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phleomycin, a glycopeptide antibiotic isolated from Streptomyces verticillus, is a powerful selective agent used in molecular biology for the selection of transformed cells expressing resistance genes, such as the Sh ble gene. Its mechanism of action involves the intercalation into DNA and the generation of reactive oxygen species, leading to single- and double-strand DNA breaks and ultimately cell death.[1][2] The cytotoxic activity of this compound is known to be highly dependent on the pH of the culture medium.[3][4] This document provides detailed application notes and protocols to guide researchers in optimizing the pH for effective this compound activity in their specific cell culture systems.

An important aspect of utilizing this compound is its pH-sensitive nature. The cytotoxicity of this compound increases with higher pH of the culture medium.[3] This characteristic allows for the modulation of its effective concentration; by increasing the pH, a lower concentration of this compound is required to achieve the same level of selection pressure.[3][4] This can be advantageous in minimizing off-target effects and reducing the cost of experiments.

Data Presentation

While the qualitative relationship between pH and this compound activity is well-established, specific quantitative data, such as IC50 values across a range of pH levels for various cell lines, is not extensively available in the public domain. The optimal pH and this compound concentration are highly dependent on the specific cell type and culture conditions. Therefore, empirical determination is crucial. The following table summarizes recommended starting pH values for this compound selection in common model organisms, derived from various sources.

| Model Organism | Recommended Starting pH of Culture Medium | Typical this compound Concentration Range | Citation(s) |

| Escherichia coli | 7.5 | 5 µg/mL | [4] |

| Saccharomyces cerevisiae | 7.0 | 10 µg/mL | [4] |

| Yeast (general) | 6.5 - 8.0 (for optimization) | 50 - 300 µg/mL | [5] |

| Mammalian Cells | 7.2 - 7.4 (standard) | 5 - 50 µg/mL | [2] |

Experimental Protocols

To determine the optimal pH for this compound activity in a specific cell line, a systematic approach involving a kill curve at different pH values is recommended.

Protocol 1: Determination of Optimal this compound Concentration and pH for Mammalian Cell Selection

This protocol outlines a method to determine the minimum concentration of this compound required to kill non-transformed mammalian cells at various physiological pH values.

Materials:

-

Mammalian cell line of interest (parental, non-transformed)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound stock solution (e.g., 20 mg/mL)

-

Sterile PBS

-

HEPES buffer solution (1 M, sterile)

-

Sodium bicarbonate solution (7.5%, sterile)

-

Sterile water

-

Multi-well cell culture plates (e.g., 24-well or 96-well)

-

CO₂ incubator

-

Microplate reader (for viability assays)

-

Cell viability assay kit (e.g., MTT, PrestoBlue)

Procedure:

-

Cell Seeding:

-

Culture the parental cell line to be tested in their standard growth medium.

-

Trypsinize and count the cells.

-

Seed the cells into multi-well plates at a density that allows for logarithmic growth over the course of the experiment (e.g., 1-5 x 10⁴ cells/well for a 24-well plate).

-

Incubate overnight in a CO₂ incubator to allow for cell attachment.

-

-

Preparation of pH-Adjusted Media:

-

Prepare aliquots of the complete culture medium.

-

Adjust the pH of each aliquot to a different value within the desired range (e.g., 7.0, 7.2, 7.4, 7.6, 7.8). Use sterile HEPES buffer to maintain pH stability in a CO₂ incubator. Use sterile sodium bicarbonate to adjust the initial pH.

-

Sterile-filter the pH-adjusted media.

-

-

Preparation of this compound Dilutions:

-

For each pH-adjusted medium, prepare a series of this compound concentrations. A typical starting range for mammalian cells is 0, 5, 10, 25, 50, 100, 200, and 400 µg/mL.

-

Dilute the this compound stock solution in the corresponding pH-adjusted medium to achieve the final desired concentrations.

-

-

Treatment:

-

Remove the medium from the seeded cells.

-

Add the prepared this compound-containing, pH-adjusted media to the respective wells. Include a no-Phleomycin control for each pH value.

-

Incubate the plates in a CO₂ incubator.

-

-

Monitoring and Analysis:

-

Observe the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis).

-

After a predetermined period (typically 3-7 days), assess cell viability using a suitable assay (e.g., MTT).

-

Read the absorbance or fluorescence using a microplate reader.

-

-

Data Interpretation:

-

Calculate the percentage of cell viability for each this compound concentration at each pH, relative to the no-Phleomycin control at the same pH.

-

Plot the cell viability against the this compound concentration for each pH to generate kill curves.

-

Determine the minimum this compound concentration that results in complete cell death for each pH. The optimal condition is typically the lowest this compound concentration that achieves complete killing, at a pH that maintains good cell health in the absence of the antibiotic.

-

Visualizations

This compound's Mechanism of Action and the Influence of pH

Caption: this compound's mechanism of action and the influence of extracellular pH.

Experimental Workflow for Optimal pH Determination

Caption: Workflow for determining the optimal pH for this compound activity.

References

Application Notes and Protocols for Creating Stable Cell Lines Using Phleomycin Selection

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of stable cell lines, which continuously express a foreign gene, is a cornerstone of modern biological research and drug development. This process relies on the introduction of a plasmid containing the gene of interest alongside a selectable marker, which confers resistance to a specific antibiotic. Phleomycin, a glycopeptide antibiotic isolated from Streptomyces verticillus, serves as an effective selective agent for this purpose.[1][2] It is a member of the bleomycin family of antibiotics and is toxic to a wide range of organisms, including bacteria, fungi, yeast, plants, and animal cells.[1][3][4]

This compound's mechanism of action involves binding to and intercalating with DNA, which ultimately leads to the destruction of the double helix's integrity and cell death.[1][5] Resistance to this compound is conferred by the Sh ble gene, originally isolated from Streptoalloteichus hindustanus.[6] This gene encodes a 14 kDa protein that binds to this compound with high affinity, thereby inhibiting its DNA cleavage activity.[1][4] This application note provides a detailed protocol for the creation of stable mammalian cell lines using this compound selection, including determining the optimal antibiotic concentration and the subsequent selection and isolation of resistant colonies.

Mechanism of Action and Resistance

This compound exerts its cytotoxic effects by causing DNA strand breaks. In its commercially available form, it is chelated with copper, rendering it inactive.[3][7] Upon entering the cell, intracellular sulfhydryl compounds reduce Cu2+ to Cu1+, leading to the removal of the copper ion.[7] This activation allows this compound to bind to and intercalate DNA, leading to cleavage and subsequent cell death.[5][7]